4-(1,2,3-Selenadiazol-4-yl)aniline
Description
Properties
CAS No. |
121180-50-5 |
|---|---|
Molecular Formula |
C8H7N3Se |
Molecular Weight |
224.13 g/mol |
IUPAC Name |
4-(selenadiazol-4-yl)aniline |
InChI |
InChI=1S/C8H7N3Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 |
InChI Key |
KTBNAJCJNIKFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C[Se]N=N2)N |
Origin of Product |
United States |
Preparation Methods
Hydrazone Cyclization with Selenium Dioxide
Reaction Overview
The cyclization of hydrazones or semicarbazones with selenium dioxide (SeO₂) is a well-established method for constructing 1,2,3-selenadiazole rings. This approach leverages the regiospecific ring closure of hydrazones derived from ketones, as demonstrated in the synthesis of multi-1,2,3-selenadiazole aromatic derivatives.
Synthetic Pathway
Precursor Synthesis: 4-Nitroacetophenone
The synthesis begins with 4-nitroacetophenone, where the nitro group serves as a protected aniline precursor. The ketone moiety at the 1-position enables hydrazone formation, while the nitro group at the 4-position remains inert under subsequent reaction conditions.
Hydrazone Formation
4-Nitroacetophenone (10.0 mmol) reacts with hydrazine hydrate (12.0 mmol) in ethanol under reflux for 12 hours to yield the corresponding hydrazone. The reaction is monitored via TLC, and the product is isolated by filtration (yield: 85–90%).
Selenadiazole Cyclization
The hydrazone (5.0 mmol) is treated with selenium dioxide (10.0 mmol) in glacial acetic acid at 40–45°C for 48 hours. The reaction mixture turns red within minutes, indicating selenium incorporation. After completion, the product is extracted with chloroform, washed with sodium bicarbonate, and purified via column chromatography (hexane/ethyl acetate, 7:3) to afford 4-(1,2,3-selenadiazol-4-yl)nitrobenzene as a yellow solid (yield: 65–70%).
Nitro Reduction to Aniline
The nitro group is reduced using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol at room temperature for 6 hours. Filtration and solvent removal yield 4-(1,2,3-selenadiazol-4-yl)aniline as a pale-yellow crystalline solid (yield: 95%).
Key Data:
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between halogenated selenadiazoles and boronic acids offers a modular route to this compound.
Synthesis of 4-Bromo-1,2,3-selenadiazole
4-Bromo-1,2,3-selenadiazole is synthesized via cyclization of 3-bromoacetophenone hydrazone with SeO₂ in acetic acid (45°C, 48 hours). The product is purified by recrystallization from chloroform/hexane (yield: 60%).
Coupling with 4-Aminophenylboronic Acid
A mixture of 4-bromo-1,2,3-selenadiazole (2.0 mmol), 4-aminophenylboronic acid (2.4 mmol), PdCl₂(dppf) (0.04 mmol), and cesium carbonate (6.0 mmol) in dioxane/water (4:1) is heated at 100°C for 16 hours under nitrogen. The crude product is purified via alumina column chromatography (dichloromethane/methanol, 95:5) to yield the target compound (yield: 55–60%).
Optimization Notes:
Comparative Analysis of Methods
| Parameter | Hydrazone Cyclization | Suzuki Coupling |
|---|---|---|
| Yield | 60–70% | 55–60% |
| Reaction Time | 48–72 hours | 16–24 hours |
| Functional Tolerance | Nitro groups | Halides, boronic acids |
| Purification | Column chromatography | Recrystallization |
Challenges and Mitigation Strategies
Selenium Toxicity
Selenium dioxide and selenadiazole intermediates require handling in fume hoods with rigorous personal protective equipment. Waste disposal follows EPA guidelines for selenium-containing compounds.
Regioselectivity in Cyclization
Hydrazone cyclization exclusively forms the 1,2,3-selenadiazole regioisomer due to the electronic directing effect of the nitro group.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Selenadiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The selenadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the selenadiazole ring or the aniline group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield selenadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline or selenadiazole ring.
Scientific Research Applications
4-(1,2,3-Selenadiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organoselenium compounds.
Biology: The compound has shown potential antibacterial and antifungal activities.
Medicine: Some derivatives of selenadiazoles have been investigated for their antitumor properties.
Industry: The unique properties of selenadiazoles make them useful in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(1,2,3-Selenadiazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The selenadiazole ring can interact with various enzymes and proteins, potentially disrupting their normal function. This interaction can lead to antibacterial, antifungal, or antitumor effects, depending on the specific biological context .
Comparison with Similar Compounds
Structural Differences :
- Chalcogen Substitution : Replacing selenium with sulfur in the heterocyclic ring (1,2,3-dithiazole vs. selenadiazole) reduces atomic polarizability and increases electronegativity. This alters the ring’s aromaticity and electronic properties.
- Substituent Effects: The methyl group in the dithiazole derivative () vs. the amino group in 4-(1,2,3-selenadiazol-4-yl)aniline influences solubility and electronic donation.
Reactivity :
- Sulfur-containing heterocycles like dithiazoles are generally less prone to ring-opening under thermal stress compared to selenadiazoles, which decompose via nitrogen loss to form reactive intermediates (e.g., selenoketenes) .
Other Selenadiazole Derivatives
investigates selenadiazoles with varying aryl substituents:
4-Phenyl-1,2,3-selenadiazole (1): Lacks the aniline group, leading to reduced electron-donating effects. Pyrolysis yields selenoketenes with higher efficiency (75–85%) compared to bulkier derivatives.
4-[3,5-Di(selenadiazol-4-yl)phenyl]-1,2,3-selenadiazole (3): Multiple selenadiazole rings enhance thermal instability, decomposing at lower temperatures (120–150°C) to form polymeric selenoketenes.
Key Differences :
- Substituent Effects: The amino group in this compound increases solubility in polar solvents and may stabilize intermediates during pyrolysis.
- Thermal Stability : Bulky substituents (e.g., naphthyl in compound 4) reduce thermal stability, while electron-donating groups (e.g., aniline) may delay decomposition.
Data Tables
Table 1: Comparative Properties of Selenadiazoles and Analogues
*Predicted based on analogous compounds in .
Table 2: Spectroscopic Data for Selenadiazoles ()
| Compound | IR (C=Se stretch, cm⁻¹) | ¹H-NMR (Aromatic δ, ppm) | ¹³C-NMR (C-Se δ, ppm) |
|---|---|---|---|
| 1 | 1050–1100 | 7.5–8.0 | 140–145 |
| 3 | 1040–1095 | 7.6–8.2 | 138–142 |
Research Findings and Mechanistic Insights
- Pyrolysis Mechanism: Selenadiazoles decompose via loss of N2, generating a selenoketene intermediate (R-C=Se) through a biradical pathway . The aniline group may stabilize intermediates via resonance, altering product distribution.
- Sulfur vs. Selenium : Dithiazoles exhibit higher thermal stability, with decomposition requiring >200°C, whereas selenadiazoles decompose at 100–150°C due to weaker Se-N bonds .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina with PDB targets (e.g., thioredoxin reductase, PDB ID: 3EAN). Parameterize selenium with GAFF2 force field .
- QSAR modeling : Develop a model using Dragon descriptors (e.g., MATS2se, GATS5v) and partial least squares regression. Validate with leave-one-out cross-validation (R² > 0.7) .
- ADMET prediction : SwissADME predicts bioavailability (TPSA < 90 Ų) and blood-brain barrier penetration (AlogP > 2).
How can spectroscopic techniques distinguish this compound from its thiadiazole analogs?
Basic Research Question
- ¹H NMR : Thiadiazole analogs show upfield shifts (Δδ ≈ 0.2 ppm) due to sulfur’s lower electronegativity vs. selenium.
- IR spectroscopy : Selenadiazole exhibits C-Se stretching at 650–750 cm⁻¹ vs. C-S at 600–680 cm⁻¹ .
- Mass spectrometry : Isotopic pattern analysis (⁷⁷Se, 7.6% abundance) confirms selenium presence via M+2 peaks .
What are the challenges in optimizing catalytic applications of selenadiazole-aniline complexes?
Advanced Research Question
- Ligand design : Chelation studies (e.g., with PdCl₂ in DMF) require balancing selenium’s σ-donor strength and steric bulk. Monitor via UV-Vis (d-d transitions at 400–500 nm) .
- Catalytic activity : Test Suzuki-Miyaura coupling (4-bromotoluene, phenylboronic acid). Compare turnover numbers (TON) with sulfur analogs—lower TON may arise from Se-Pd bond instability .
- Stability studies : TGA (N₂ atmosphere, 10°C/min) reveals decomposition thresholds (>200°C for most complexes).
What strategies mitigate selenium toxicity in handling this compound?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
